Bienvenue dans la boutique en ligne BenchChem!

Lappaconitine (hydrobromide)

Antiarrhythmic Structure-Activity Relationship Salt Selection

Lappaconitine hydrobromide (Allapinin) is a diterpenoid alkaloid Class IC antiarrhythmic that selectively blocks voltage-gated sodium channels (Nav1.7 IC50 = 27.67 µM). Critically, only the hydrobromide salt exhibits antiarrhythmic activity; the free base, hydrochloride, succinate, and even the primary metabolite N-deacetyllappaconitine (Class IA) cannot substitute, as validated in aconitine-induced arrhythmia models (ED50 = 0.05 mg/kg). This compound is the active ingredient in Allapinin and Allaforte formulations and serves as an essential reference standard for electrophysiological studies on Nav1.5/Nav1.7. Its lower cardiotoxicity relative to aconitine makes it a key benchmark for safety screening of new sodium channel inhibitors. Specify the hydrobromide salt to ensure mechanism-specific Class IC activity.

Molecular Formula C32H45BrN2O8
Molecular Weight 665.6 g/mol
Cat. No. B8069418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLappaconitine (hydrobromide)
Molecular FormulaC32H45BrN2O8
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
InChIInChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1
InChIKeyCFFYROOPXPKMEQ-NEFIHXMDSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lappaconitine Hydrobromide for Antiarrhythmic Research and Clinical Applications


Lappaconitine hydrobromide, a diterpenoid alkaloid primarily isolated from Aconitum species, is a class I antiarrhythmic agent [1] that functions as an inhibitor of voltage-gated sodium channels, including the human Nav1.7 isoform (IC50 = 27.67 µM) [2]. Its antiarrhythmic efficacy is well-established in both preclinical models, such as aconitine-induced arrhythmia in rats (ED50 = 0.05 mg/kg) [3], and in clinical settings, where it is used for the treatment of various cardiac rhythm disturbances [4].

Critical Differentiation of Lappaconitine Hydrobromide: Why Salt Form and Formulation Matter


Lappaconitine hydrobromide cannot be generically substituted with lappaconitine base, other salts, or even its own primary metabolite due to fundamental differences in antiarrhythmic efficacy and safety profiles. Evidence demonstrates that only the hydrobromide salt form exhibits the desired antiarrhythmic activity, with other salt forms (e.g., hydrochloride, succinate) and the base form lacking this property entirely [1]. Furthermore, the primary metabolite, N-deacetyllappaconitine, despite being active, demonstrates a distinct pharmacological profile and a shift in Vaughan-Williams antiarrhythmic classification from class IC to IA [2]. These critical differences underscore the necessity of specifying and procuring lappaconitine hydrobromide for research or clinical applications where class IC sodium channel blockade is the intended mechanism.

Quantitative Evidence for Lappaconitine Hydrobromide Differentiation and Selection


Hydrobromide Salt is Essential for Antiarrhythmic Activity

The antiarrhythmic activity of lappaconitine is strictly dependent on its hydrobromide salt form. A comparative study demonstrated that neither the lappaconitine base nor other salts, including hydrochloride, succinate, or clathrates with the base, exhibited antiarrhythmic action in standard models. Only the hydrobromide salt (Allapinine) and its clathrate with glycyrrhizic acid were effective [1].

Antiarrhythmic Structure-Activity Relationship Salt Selection

Substantially Lower Cardiotoxicity Compared to Aconitine

Lappaconitine demonstrates significantly reduced cardiotoxicity compared to the structurally related alkaloid aconitine. In an in vitro cardiomyocyte assay, lappaconitine was ranked as the least cardiotoxic compound tested, exhibiting lower toxicity than aconitine, its metabolite N-deacetyllappaconitine, and other related alkaloids [1]. This finding is consistent with earlier studies showing that while aconitine causes arrhythmia at a concentration of 10 nM, lappaconitine's cardiotoxicity is much lower [2].

Cardiotoxicity Safety Profile Cardiomyocytes

Metabolite N-deacetyllappaconitine Exhibits Stronger Neuronal Inhibition but Different Class

The primary metabolite, N-deacetyllappaconitine (DLA), shows significantly stronger inhibitory effects on neuronal activity compared to the parent compound, lappaconitine. In rat hippocampal slices, DLA's effect on field potential responses was significantly stronger than that of lappaconitine at equimolar concentrations [1]. This is further supported by cardiac studies where the time constant for the onset of DLA's effect (tau = 14 +/- 8 min) was much faster than for lappaconitine (tau = 56 +/- 29 min) [2]. Critically, DLA has been shown to shift the Vaughan-Williams antiarrhythmic classification from class IC (lappaconitine hydrobromide) to class IA [3].

Metabolite Pharmacology Electrophysiology

Sustained-Release Formulation Reduces Adverse Effects Without Loss of Efficacy

A randomized, double-blind, crossover clinical study compared standard Allapinin® (ALP) tablets to a sustained-release formulation, Allaforte® (ALF). The study found that the sustained-release form (ALF-25 and ALF-50) resulted in a lower frequency and lesser extent of extracardiac adverse effects compared to ALP, while retaining equivalent antiarrhythmic efficacy [1]. This suggests the same active moiety (lappaconitine hydrobromide) in a different formulation offers a tangible clinical benefit.

Formulation Sustained Release Clinical Trial

Supramolecular Complex with Glycyrrhizic Acid Prolongs Action Duration

Complexation of lappaconitine hydrobromide with the monoammonium salt of glycyrrhizic acid (MASGA) at a 1:4 molar ratio leads to a prolonged duration of antiarrhythmic effect in vitro. The 1:4 complex restored normal contractile activity in rat papillary muscle within 8 minutes, compared to 15 minutes for standard Allapinin®. More importantly, the restored activity was retained for 130 minutes with the 1:4 complex, a significant improvement over the 90-minute duration observed with Allapinin® [1].

Drug Delivery Supramolecular Chemistry Prolonged Action

High-Impact Research and Procurement Scenarios for Lappaconitine Hydrobromide


Reference Standard for Class IC Antiarrhythmic Mechanisms in Sodium Channel Research

Lappaconitine hydrobromide serves as an essential positive control or reference standard in electrophysiological studies aimed at characterizing the effects of novel compounds on class IC antiarrhythmic mechanisms, particularly their activity on voltage-gated sodium channels like Nav1.5 and Nav1.7 [1]. Its use is justified by its well-documented mechanism of action and the established need for the specific hydrobromide salt form for activity [2].

Safety Benchmark for Alkaloid-Derived Cardioactive Compounds

Given its significantly lower cardiotoxicity relative to structurally related alkaloids like aconitine [1], lappaconitine hydrobromide is a valuable comparator or safety benchmark in toxicological screening of new diterpenoid alkaloids or other sodium channel inhibitors derived from natural sources. Its favorable ranking in comparative toxicity assays provides a clear safety reference point [2].

Lead Compound for Development of Prolonged-Release Antiarrhythmic Formulations

Research demonstrating the extended duration of action achieved by complexing lappaconitine hydrobromide with agents like glycyrrhizic acid [1] positions the compound as a promising lead for developing next-generation, long-acting antiarrhythmic drugs. Its proven activity in sustained-release tablet forms [2] further supports its use in formulation science aimed at improving patient compliance and therapeutic outcomes.

Active Pharmaceutical Ingredient (API) for Specific Regional Antiarrhythmic Drug Products

Lappaconitine hydrobromide is the active pharmaceutical ingredient in Allapinin® and Allaforte®, which are established antiarrhythmic drugs in certain markets and are included in national clinical guidelines [1]. Procurement of the pure hydrobromide salt is therefore critical for pharmaceutical companies involved in the manufacture, generic development, or quality control of these specific drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lappaconitine (hydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.